molecular formula C17H13BrF3NO2 B2434668 7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326937-91-0

7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2434668
CAS RN: 1326937-91-0
M. Wt: 400.195
InChI Key: AOIBAHJLNPCKCN-UHFFFAOYSA-N
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Description

7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Environmental Fate and Transformation

Benzodiazepine derivatives, a class of compounds related to benzoxazepines, are extensively prescribed and are considered emerging environmental contaminants. Research has focused on their occurrence, persistence, and transformation in the environment, especially in water treatment processes. Studies reveal the complex nature of these compounds and the necessity of combined treatment processes for their removal from the environment. The research also identifies the formation of transformation products during water treatment, further complicating the environmental impact of these compounds (Kosjek et al., 2012).

properties

IUPAC Name

7-bromo-4-[[2-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c18-13-5-6-15-12(7-13)9-22(16(23)10-24-15)8-11-3-1-2-4-14(11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBAHJLNPCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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